REACTION_CXSMILES
|
[N:1]1[N:2]=[C:3]([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[C:13]([O:20][Si](C(C)(C)C)(C)C)[CH:14]=[CH:15][CH:16]=3)[N:11]=2)[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[N:1]1[N:2]=[C:3]([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[C:13]([OH:20])[CH:14]=[CH:15][CH:16]=3)[N:11]=2)[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12 |f:1.2|
|
Name
|
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-8-(tert-butyldimethylsilyloxy)quinoline
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Quantity
|
18.92 g
|
Type
|
reactant
|
Smiles
|
N=1N=C(N2C1C=CC=C2)C2=NC1=C(C=CC=C1C=C2)O[Si](C)(C)C(C)(C)C
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Name
|
|
Quantity
|
75.4 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at this temperature the mixture
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was partitioned between saturated NaHCO3 and EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N=C(N2C1C=CC=C2)C2=NC1=C(C=CC=C1C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.91 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |